1-(Cyclopentylmethyl)piperazine

Catalog No.
S669653
CAS No.
82500-22-9
M.F
C10H20N2
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopentylmethyl)piperazine

CAS Number

82500-22-9

Product Name

1-(Cyclopentylmethyl)piperazine

IUPAC Name

1-(cyclopentylmethyl)piperazine

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2

InChI Key

HDSJFNAPZZCQAT-UHFFFAOYSA-N

SMILES

C1CCC(C1)CN2CCNCC2

Canonical SMILES

C1CCC(C1)CN2CCNCC2

1-(Cyclopentylmethyl)piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a cyclopentylmethyl group. The molecular formula for this compound is C10H22N2, and it exists as a dihydrochloride salt with the formula C10H22Cl2N2. The piperazine core consists of a six-membered ring containing two nitrogen atoms positioned opposite each other, which is a common feature in many biologically active compounds. This compound has garnered interest due to its potential pharmaceutical applications and biological activities.

Typical of piperazine derivatives:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of piperazine N-oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, producing secondary amines.
  • Substitution: Nucleophilic substitution reactions are possible, allowing for the introduction of various functional groups onto the piperazine ring.

These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .

Piperazine derivatives, including 1-(cyclopentylmethyl)piperazine, exhibit a range of biological activities. Research indicates that such compounds may possess:

  • Antidepressant Effects: Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.
  • Antipsychotic Properties: Similar compounds have been utilized in treating schizophrenia and other psychiatric conditions due to their ability to modulate dopaminergic pathways.
  • Antimicrobial Activity: There is evidence that certain piperazine derivatives exhibit antibacterial properties, making them candidates for developing new antimicrobial agents .

The synthesis of 1-(cyclopentylmethyl)piperazine typically involves several steps:

  • Cyclization Reactions: The synthesis often starts with the cyclization of 1,2-diamine derivatives with sulfonium salts. A common method includes reacting (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
  • Deprotection Steps: After forming protected piperazines, deprotection is necessary to yield the final product.
  • Purification: Techniques such as recrystallization and chromatography are employed to achieve high-purity compounds suitable for research and application .

1-(Cyclopentylmethyl)piperazine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting neurological and psychiatric disorders.
  • Chemical Research: The compound serves as a valuable intermediate in synthesizing other biologically active molecules.
  • Agricultural Chemistry: Investigations into its efficacy as an agrochemical are ongoing, particularly concerning pest control agents .

Studies on the interactions of 1-(cyclopentylmethyl)piperazine with biological targets are crucial for understanding its pharmacological potential. Research has indicated that this compound may interact with various receptors and enzymes involved in neurotransmission and metabolic pathways. Detailed interaction studies are needed to elucidate these mechanisms further and assess the compound's therapeutic potential.

Several compounds share structural similarities with 1-(cyclopentylmethyl)piperazine but differ in their substituents or pharmacological profiles:

Compound NameStructure TypeNotable Uses
TrimetazidinePiperazine derivativeTreatment of angina pectoris
RanolazinePiperazine derivativeManagement of chronic angina
AripiprazoleAntipsychoticTreatment of schizophrenia and bipolar disorder

Uniqueness

The uniqueness of 1-(cyclopentylmethyl)piperazine lies in its specific cyclopentylmethyl substitution, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural characteristic could lead to unique interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .

XLogP3

1.4

Wikipedia

1-(cyclopentylmethyl)piperazine

Dates

Last modified: 08-15-2023

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